Methyl 3-hydroxy-5-nitrobenzoate
Overview
Description
Methyl 3-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, featuring a hydroxyl group at the 3-position and a nitro group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitro compounds typically undergo reduction reactions in the body, which can lead to the formation of reactive intermediates . These intermediates can then interact with their targets, leading to various biological effects .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-hydroxy-5-nitrobenzoate . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-hydroxybenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Methyl 3-hydroxy-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 3-hydroxy-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-hydroxy-5-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 3-hydroxy-5-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 3-hydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 5-nitrobenzoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and participate in certain reactions.
3-hydroxy-5-nitrobenzoic acid: The free carboxylic acid form, which has different solubility and reactivity compared to the methyl ester.
The presence of both hydroxyl and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
methyl 3-hydroxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYJYEKZUXJKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286232 | |
Record name | Methyl 3-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55076-32-9 | |
Record name | Methyl 3-hydroxy-5-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-hydroxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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